3-Methyl-5H-pyrazolo[1,5-A]pyrazin-4-one
Description
3-Methyl-5H-pyrazolo[1,5-A]pyrazin-4-one is a heterocyclic compound featuring a fused pyrazole-pyrazinone scaffold with a methyl substituent at position 3. Its structure combines a pyrazole ring (a five-membered ring with two adjacent nitrogen atoms) and a pyrazinone ring (a six-membered ring with two nitrogen atoms and a ketone group). The methyl group at position 3 contributes to its electronic and steric properties, influencing its reactivity and biological activity.
Properties
Molecular Formula |
C7H7N3O |
|---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
3-methyl-5H-pyrazolo[1,5-a]pyrazin-4-one |
InChI |
InChI=1S/C7H7N3O/c1-5-4-9-10-3-2-8-7(11)6(5)10/h2-4H,1H3,(H,8,11) |
InChI Key |
UDGCYXBHQYHMAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=O)NC=CN2N=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5H-pyrazolo[1,5-A]pyrazin-4-one typically involves the reaction of 3,5-dimethyl pyrazole with acetophenone derivatives. The process includes several steps:
N-propargylation: The 3,5-dimethyl pyrazole ring is reacted with acetophenone derivatives to obtain N-propargylated C-3 substituted pyrazoles.
Industrial Production Methods
While specific industrial production methods for 3-Methyl-5H-pyrazolo[1,5-A]pyrazin-4-one are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using safer reagents, and ensuring efficient purification processes to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5H-pyrazolo[1,5-A]pyrazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the pyrazine ring.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolopyrazines, which can exhibit different biological activities and properties .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-Methyl-5H-pyrazolo[1,5-A]pyrazin-4-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Key Observations :
- Position 3 vs. 6 Methylation : Methylation at position 3 (target compound) likely enhances planarity and π-π stacking in biological targets compared to position 6 derivatives, which may disrupt binding due to steric hindrance .
Pharmacological Activity
Kinase Inhibition
Pyrazolo-pyrazinones mimic ATP-binding in kinases, similar to pyrazolo[1,5-a]pyrimidines . However, the pyrazinone ring offers distinct hydrogen-bonding interactions:
- 3-Methyl Derivative : Methyl at position 3 may stabilize hydrophobic interactions in kinase pockets (e.g., CDK2), as seen in pyrazolo[1,5-a]pyrimidine-based inhibitors .
- Fluorinated Analogues : Para-fluorine on aromatic rings (e.g., compound 4c in ) enhances mGlu5 PAM activity (EC₅₀ = 12 nM) compared to meta/ortho substituents .
Membrane Probe Potential
The rigid pyrazinone scaffold of 3-methyl derivatives may enable solvatochromic behavior, but their lower Stokes shifts compared to imidazo-pyridines limit current utility .
Physicochemical Properties
*Calculated from molecular formula C₇H₇N₃O. Bromine increases molecular weight and lipophilicity but reduces solubility .
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